molecular formula C14H12FN B11084078 2-(4-Fluorophenyl)isoindoline

2-(4-Fluorophenyl)isoindoline

Cat. No.: B11084078
M. Wt: 213.25 g/mol
InChI Key: BXHFJLVANNYCTL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)isoindoline-1,3-dione, registered under CAS RN 569-81-3, is a high-purity chemical compound with the molecular formula C₁₄H₈FNO₂ and a molecular weight of 241.22 g/mol . This compound is characterized as a yellow to white solid with a documented melting point of 180-184 °C . It is a fluorinated aromatic derivative built on the isoindoline-1,3-dione (phthalimide) scaffold, making it a valuable building block in organic synthesis and pharmaceutical research. As a specialized intermediate, it is primarily used in the research and development of active pharmaceutical ingredients (APIs) and other complex molecules . The fluorophenyl group introduces specific electronic and steric properties that can influence the biological activity and metabolic stability of the resulting compounds. Researchers utilize this compound in various synthetic transformations, including nucleophilic substitutions and further functionalizations of the phthalimide core. For safe handling, please refer to the material safety data sheet, as the compound carries warnings regarding potential health effects . This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a diagnostic agent. It should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-dihydroisoindole

InChI

InChI=1S/C14H12FN/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2

InChI Key

BXHFJLVANNYCTL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Fluorophenyl Isoindoline and Analogues

Strategic Retrosynthetic Analysis of 2-(4-Fluorophenyl)isoindoline

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most straightforward approach involves disconnecting the C-N bond between the isoindoline (B1297411) nitrogen and the 4-fluorophenyl ring. This leads to two key synthons: an isoindoline anion equivalent and a 4-fluorophenyl cation equivalent. These synthons correspond to isoindoline and a 4-fluorophenyl halide or other suitably activated derivative, respectively.

Alternatively, a disconnection of the two C-N bonds of the isoindoline ring suggests a strategy starting from a benzene (B151609) derivative with two reactive groups at the 1 and 2 positions, and 4-fluoroaniline (B128567). This approach is common in cyclocondensation reactions.

Established Synthetic Routes to the Isoindoline Ring System

The construction of the isoindoline core is a well-established area of organic synthesis, with numerous methods available. These can be broadly categorized into cyclocondensation approaches and ring-closing reactions.

Cyclocondensation reactions are a powerful tool for the one-pot construction of the isoindoline ring system. These methods typically involve the reaction of a 1,2-disubstituted benzene derivative with a primary amine.

A common and direct method is the reductive amination of o-phthalaldehyde (B127526) with a primary amine, followed by in-situ cyclization. For the synthesis of this compound, this would involve the reaction of o-phthalaldehyde with 4-fluoroaniline in the presence of a reducing agent. tandfonline.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Another versatile approach utilizes α,α'-dihalo-o-xylenes as the starting material. The reaction with a primary amine, such as 4-fluoroaniline, leads to the formation of the isoindoline ring through a double nucleophilic substitution. lookchem.com

Furthermore, the reaction of o-phthalaldehydic acid with amines under reductive conditions can also yield N-substituted isoindolines. rsc.org This method offers an alternative to using o-phthalaldehyde and can be advantageous in certain synthetic contexts.

Starting MaterialReagentProductReference
o-Phthalaldehyde4-Fluoroaniline, Reducing AgentThis compound tandfonline.com
α,α'-Dibromo-o-xylene4-FluoroanilineThis compound lookchem.com
o-Phthalaldehydic acidAmine, Reducing AgentN-Substituted Isoindoline rsc.org

Ring-closing reactions provide an alternative and often highly efficient route to the isoindoline scaffold. One of the most prominent methods in this category is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular metathesis of a diene precursor, typically catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst. organic-chemistry.org For the synthesis of isoindolines, a suitable N-allyl-N-(2-vinylbenzyl)amine derivative would be required. The RCM reaction then proceeds to form the five-membered heterocyclic ring with the expulsion of ethylene. wikipedia.org This method is valued for its high functional group tolerance. organic-chemistry.org

Another important class of ring-closing reactions for isoindoline synthesis is intramolecular hydroamination. This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives has been shown to produce isoindolines smoothly. organic-chemistry.org

Introduction of the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group is a critical step in the synthesis of the target molecule. This can be achieved either by direct fluorination of an existing aromatic system or, more commonly, by utilizing a pre-fluorinated building block.

Direct fluorination of an N-phenylisoindoline to introduce a fluorine atom at the 4-position of the phenyl ring is generally a challenging transformation. Electrophilic fluorinating agents, such as Selectfluor, are often used for such reactions. However, these reactions can suffer from a lack of regioselectivity, leading to a mixture of isomers, and may not be compatible with all functional groups present in the molecule. While direct C-H fluorination is an active area of research, it is less commonly employed for the synthesis of specific isomers like this compound compared to the use of pre-fluorinated starting materials.

The most common and efficient strategy for the synthesis of this compound involves the use of a pre-fluorinated building block, namely 4-fluoroaniline. tandfonline.comlookchem.com This commercially available starting material can be readily incorporated into the isoindoline synthesis through the cyclocondensation methods described in section 2.2.1. For example, the reaction of 4-fluoroaniline with o-phthalaldehyde and a reducing agent provides a direct route to the target molecule. tandfonline.com Similarly, the reaction of 4-fluoroaniline with α,α'-dibromo-o-xylene also yields this compound. lookchem.com

This approach offers significant advantages in terms of regioselectivity, as the position of the fluorine atom is pre-determined. It also avoids the harsh conditions and potential side reactions associated with direct fluorination. The use of pre-fluorinated building blocks is a cornerstone of modern synthetic chemistry for the preparation of fluorinated organic molecules. mdpi.comnih.govresearchgate.net

Pre-fluorinated Building BlockReaction PartnerSynthetic MethodProductReference
4-Fluoroanilineo-PhthalaldehydeReductive AminationThis compound tandfonline.com
4-Fluoroanilineα,α'-Dibromo-o-xyleneNucleophilic SubstitutionThis compound lookchem.com

Catalytic Transformations in this compound Synthesis

The synthesis of this compound and its analogues has been significantly advanced through the use of various catalytic transformations. These methods offer improvements in efficiency, selectivity, and reaction conditions compared to traditional synthetic routes.

Metal-Mediated Coupling Reactions

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-aryl isoindolines like this compound. Palladium and copper catalysts are among the most efficient for these transformations. rsc.org These reactions typically involve the coupling of an aryl halide or its equivalent with an isoindoline precursor.

Recent advancements have focused on developing more active and stable catalyst systems. For instance, novel palladium-aminocarbene species have been synthesized and successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net These catalysts, derived from the metal-mediated coupling of isonitriles and 1,3-diiminoisoindoline, have demonstrated catalytic activity in the formation of biaryl compounds, a reaction type analogous to the N-arylation required for this compound synthesis. researchgate.net

Mechanochemical conditions have also been explored for metal-catalyzed cross-coupling reactions, offering a solvent-free alternative. acs.org The Suzuki-Miyaura cross-coupling, for example, has been successfully performed using palladium acetate (B1210297) and phosphine (B1218219) ligands under ball-milling conditions, demonstrating the feasibility of solid-state synthesis for related compounds. acs.org

The table below summarizes examples of metal-mediated reactions relevant to the synthesis of isoindoline derivatives.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂ / DavePhosAryl halides, Boronic acidsBiaryls acs.org
Palladium-aminocarbene complexesAryl halides, Phenylboronic acidBiaryls researchgate.net
Copper and Palladium catalystsAryl/alkenyl halides, Phenols/AlcoholsC(sp²)-O bonded compounds rsc.org

Organocatalytic and Biocatalytic Pathways

Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of chiral heterocyclic compounds, including isoindolines. dokumen.pub Organocatalytic intramolecular aza-Michael reactions are a key strategy for the enantioselective synthesis of isoindolines from ortho-substituted alkylidenes and anilines. dokumen.pub This method provides access to optically active products, which are often desirable in medicinal chemistry.

Biocatalysis , utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly route to isoindoline precursors. Transaminases (TAs) are particularly useful for the synthesis of chiral amines, which can serve as key building blocks. rsc.org For instance, TAs have been employed in the production of enantiopure amines like 1-(4-fluorophenyl)propan-2-amine. rsc.orgrsc.org Furthermore, biocatalytic cascades, combining multiple enzymatic steps in a one-pot fashion, have been developed for the synthesis of enantiomerically pure propargylic alcohols and amines, which can be further elaborated to form isoindoline structures. nih.gov The use of unspecific peroxygenases (UPOs) in combination with alcohol dehydrogenases or transaminases allows for the deracemization of racemic alcohols to yield enantiopure products. nih.gov

The following table highlights examples of organocatalytic and biocatalytic reactions.

Catalyst TypeReaction TypeSubstratesProductReference
OrganocatalystIntramolecular aza-Michael additiono-substituted alkylidenes, anilinesEnantioselective isoindolines dokumen.pub
Transaminase (TA)Asymmetric aminationKetonesChiral amines rsc.org
Unspecific Peroxygenase (UPO) & Alcohol Dehydrogenase (ADH)DeracemizationRacemic propargylic alcoholsEnantiopure propargylic alcohols nih.gov
Unspecific Peroxygenase (UPO) & Transaminase (TA)Cascade reactionRacemic propargylic alcoholsEnantiopure propargylic amines nih.gov

Sustainable and Green Chemistry Approaches in Isoindoline Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for the synthesis of isoindolines. These approaches aim to improve atom economy, reduce waste, and utilize environmentally benign reaction conditions. nih.gov

Multicomponent Reactions for Atom Economy

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. researchgate.netnih.gov This inherent atom economy makes MCRs an attractive strategy for the synthesis of complex molecules like isoindolines. beilstein-journals.orgresearchgate.net Several MCRs have been developed for the synthesis of isoindolinone derivatives, which are closely related to isoindolines. beilstein-journals.org For example, a one-pot, three-component reaction of 2-formylbenzoic acid, a β-dicarbonyl compound, and a benzylamine (B48309) under solvent-free conditions affords 2,3-disubstituted isoindolin-1-ones in good to excellent yields. researchgate.net While not directly producing isoindolines, these methods for isoindolinones highlight the power of MCRs in rapidly constructing the core heterocyclic structure. beilstein-journals.org

Solvent-Free and Alternative Solvent Systems

The use of volatile organic solvents in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free reaction conditions or the use of greener alternative solvents is a key area of green chemistry research. researchgate.net

Solvent-free syntheses of 2,3-disubstituted isoindolin-1-ones have been reported, where heating a mixture of the reactants directly provides the product. researchgate.net This approach simplifies the workup procedure and eliminates solvent waste.

Alternative, environmentally benign solvents are also being explored. frontiersin.org Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent, and its use in organic synthesis is known to sometimes accelerate reaction rates. analis.com.my Polyethylene glycol (PEG) has also been utilized as a recyclable and effective solvent for the synthesis of isoindoline-fused triazoles, demonstrating superior performance compared to traditional organic solvents. rsc.org Dialkyl carbonates (DACs) have been investigated as green reagents and solvents for the synthesis of various heterocycles, including isoindolines. frontiersin.org

Heterogeneous Catalysis and Recoverable Catalysts

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, which is both economically and environmentally beneficial. tandfonline.commdpi.com These catalysts can be easily separated from the reaction mixture by simple filtration. researchgate.net

Several heterogeneous catalytic systems have been developed for the synthesis of related heterocyclic compounds. For instance, KCC-1/Pr-SO3H, a solid acid nanocatalyst, has been shown to be effective for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and can be recycled multiple times without a significant loss of activity. tandfonline.com Similarly, novel Dy/Ho-encapsulated tartaric acid-functionalized tungstoantimonates have been reported as efficient and stable heterogeneous catalysts for the three-component synthesis of isoindolinones in a green manner. researchgate.net The development of single-atom catalysts, such as Pd dispersed on TiO2, represents another promising direction for creating highly active and selective heterogeneous catalysts for isoindolinone synthesis. researchgate.net

The table below provides examples of sustainable and green chemistry approaches.

Green Chemistry ApproachSpecific MethodCatalyst/SolventProduct TypeReference
Multicomponent ReactionOne-pot, three-componentNone (solvent-free)2,3-Disubstituted isoindolin-1-ones researchgate.net
Alternative SolventPEG-400Pd catalystIsoindoline-fused triazoles rsc.org
Alternative SolventWaterImidazoleFunctionalized coumarins researchgate.net
Heterogeneous CatalysisSolid acid nanocatalystKCC-1/Pr-SO3H2,3-Dihydroquinazolin-4(1H)-ones tandfonline.com
Heterogeneous CatalysisPolyoxometalate-basedDy/Ho-encapsulated tungstoantimonatesIsoindolinones researchgate.net

Synthesis of Chiral this compound Derivatives

The generation of chiral 2-arylisoindolines, including the 2-(4-fluorophenyl) variant, relies on asymmetric synthesis to control the stereochemical outcome. These methods are critical as the biological activity of such compounds can be highly dependent on their enantiomeric form. Key strategies include metal-catalyzed reactions and organocatalysis, which offer high levels of enantioselectivity.

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis is a powerful tool for constructing chiral isoindoline scaffolds. Various metals, including palladium, rhodium, and nickel, have been employed in enantioselective transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in asymmetric C-H amination and other cyclization reactions to form the isoindoline ring with high enantiopurity. For instance, a palladium-catalyzed asymmetric intramolecular allylic C-H amination has been developed to synthesize a range of chiral isoindolines with excellent yields and enantioselectivities (up to 98% yield and 98% ee). chinesechemsoc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been successfully used in the asymmetric synthesis of 3-substituted isoindolinones and related structures. acs.org One approach involves the Rh(I)-catalyzed asymmetric arylation of boronic acids to 2-halobenzaldimines. acs.org Another method uses Rh(III) catalysis for the tandem oxidative olefination and cyclization of chiral 4-aryl cyclic sulfamidates to produce 1,3-disubstituted isoindolines stereoselectively. thieme-connect.com More recently, a rhodium-catalyzed enantioselective formal [4+1] cyclization of benzaldimines with a secondary silane (B1218182) reagent has been reported to yield chiral-at-silicon sila-isoindolines. nih.gov

Nickel-Catalyzed Reactions: Asymmetric [2+2+2] cocyclization reactions catalyzed by nickel(0) complexes have also been utilized to create chiral isoindoline and isoquinoline (B145761) derivatives. acs.org

Organocatalysis: Organocatalysis has emerged as a complementary approach to metal catalysis, avoiding the use of potentially toxic or expensive metals. Chiral Brønsted acids and bifunctional organocatalysts are commonly used.

Chiral Phosphoric Acid (CPA): CPAs have been shown to be effective bifunctional catalysts. They can promote cascade reactions, such as the [4+1] annulation of N-aryl hydrazones with o-amino-substituted chalcones, to produce N-N atropisomeric isoindolinones with both central and axial chirality. nih.gov

Bifunctional Amine-Thiourea Catalysts: These catalysts are capable of dual activation, enhancing reaction rates and enantioselectivity in the synthesis of heterocyclic compounds. rsc.org They have been used for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates through a tandem reaction, achieving high yields and enantioselectivities (up to 87% yield and 95% ee). rsc.org

Domino Reactions: Organocatalyzed domino processes, such as those based on the aza-Morita–Baylis–Hillman reaction, provide access to highly functionalized isoindolines from simple starting materials in a single, efficient operation. jst.go.jpresearchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries is a classical and reliable method for stereocontrolled synthesis. N-tert-butanesulfinyl imines, for example, are versatile intermediates for the asymmetric synthesis of nitrogen-containing heterocycles, including isoindolines. beilstein-journals.orgacs.org The auxiliary guides the nucleophilic addition to the imine, and subsequent cyclization and removal of the auxiliary group yield the enantioenriched isoindoline.

Catalytic System/MethodReaction TypeSubstrate ExampleProduct TypeYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Metal Catalysis
Palladium/LigandAsymmetric Intramolecular Allylic C-H AminationAlkene with Lewis basic amineChiral IsoindolinesUp to 98%Up to 98% ee chinesechemsoc.org
Rh(I)/Boronic AcidAsymmetric Arylation / Aminocarbonylation2-HalobenzaldimineChiral 3-Substituted IsoindolinonesModerate to HighHigh acs.org
Rh(III)/[Cp*RhCl2]2Tandem Oxidative Olefination-Cyclization4-Aryl Cyclic Sulfamidate1,3-Disubstituted IsoindolinesGoodHigh (Purity maintained) thieme-connect.com
Ni(0)/Ligand[2+2+2] CocyclizationDiynes and NitrilesChiral Isoindoline DerivativesN/AN/A acs.org
Organocatalysis
Chiral Phosphoric Acid (CPA)[4+1] AnnulationN-aryl hydrazones and chalconesN-N Atropisomeric IsoindolinonesHighHigh dr and ee nih.gov
Chiral Tertiary-Amine/UreaAldol-Cyclization Rearrangement2-Formylarylnitrile and Malonate3-Substituted IsoindolinonesUp to 87%Up to 95% ee rsc.org
Chiral Auxiliary
(S)-2-(tert-butylsulfinyl)-isoindolin-1-oneAsymmetric AlkylationN-tert-Butylsulfinyl-isoindolinone3-Substituted IsoindolinonesExcellentHigh dr acs.org

Parallel Synthesis and Combinatorial Chemistry in this compound Research

Parallel synthesis and combinatorial chemistry are powerful strategies for accelerating drug discovery and materials science research by rapidly generating large libraries of related compounds. ijpsr.com These techniques are well-suited for exploring the structure-activity relationships (SAR) of this compound analogues by systematically modifying different parts of the molecular scaffold.

Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse and complex small molecules, moving beyond the scope of traditional combinatorial chemistry which often focuses on a single scaffold. mdpi.com For isoindoline-based libraries, a trifunctional core scaffold can be elaborated through sequential reactions in a solution-phase parallel synthesis format. For example, starting with a core isoindoline structure, appendage diversity can be introduced by reacting it with various sets of building blocks like carboxylic acids and amines to produce libraries of amides, diamides, or triamides. mdpi.com This approach led to the identification of isoindoline-based inhibitors of protein-protein interactions. mdpi.com

Solid-Phase and Solution-Phase Synthesis: Both solid-phase and solution-phase synthesis techniques are employed to build combinatorial libraries. In solid-phase synthesis, the starting material is attached to a resin bead, allowing for the use of excess reagents and simplified purification, as byproducts are simply washed away. ijpsr.com Solution-phase parallel synthesis is also common, where reactions are carried out in individual wells of a microtiter plate, with each well yielding a distinct product. ijpsr.com

A notable example is the synthesis of a 160-member library of unique tricyclic sultams containing either an isoindoline or a tetrahydroisoquinoline (THIQ) ring. acs.orgnih.gov The strategy involved a Heck reaction followed by a one-pot deprotection and intramolecular aza-Michael reaction to install the core heterocyclic ring. Subsequent cyclizations with different reagents generated the final diverse library. acs.orgnih.gov

The following table illustrates a conceptual combinatorial approach for generating a library of this compound analogues based on a common synthetic pathway.

ScaffoldBuilding Block Set A (R1-X)Building Block Set B (R2-Y)Reaction SequenceLibrary Products
1-Carboxy-2-(4-fluorophenyl)isoindolineA1: Various Amines (R1-NH2)B1: Various Carboxylic Acids (R2-COOH)1. Amide coupling with Set ALibrary of this compound-1-carboxamides
A2: Various Alcohols (R1-OH)B2: Various Sulfonyl Chlorides (R2-SO2Cl)2. Esterification with Set ALibrary of this compound-1-carboxylate esters
A3: Various Organometallics (R1-M)3. Further functionalization (e.g., amide coupling with Set B1)Library of diversely functionalized this compound analogues

Mechanistic Investigations of Chemical Reactivity and Transformations

Fundamental Reaction Pathways of the Isoindoline (B1297411) Nucleus

The isoindoline core is a bicyclic framework where a benzene (B151609) ring is fused to a five-membered pyrrolidine (B122466) ring. mdpi.com This structure is a valuable intermediate in organic synthesis, participating in a variety of chemical reactions. cymitquimica.com Its reactivity is largely defined by the aromatic character of the benzene ring and the properties of the saturated nitrogen-containing ring. cymitquimica.com

The primary reaction pathways involving the isoindoline nucleus include:

Electrophilic Aromatic Substitution: The benzene ring of the isoindoline scaffold can undergo electrophilic aromatic substitution. The presence of substituents on the aromatic ring can influence the position and rate of these reactions. cymitquimica.com

Nucleophilic Addition: The nitrogen atom of the pyrrolidine ring imparts nucleophilic character, allowing it to react with various electrophiles. cymitquimica.com

Oxidation: The benzylic C-H bonds at the C1 and C3 positions of the isoindoline ring are susceptible to oxidation, often leading to the formation of the corresponding isoindolinones (phthalimidines). nih.govacs.org

Reduction: The aromatic portion of the isoindoline can be reduced under specific catalytic conditions. For instance, palladium-catalyzed formate (B1220265) reduction can reduce alkyl isoindolines to 4,5,6,7-tetrahydro-2H-isoindoles. acs.org

Cyclization Strategies: The isoindoline scaffold itself is often synthesized through cyclization reactions, such as the amination of α,α'-dihalo-o-xylenes or intramolecular hydroamination processes. unipi.itorganic-chemistry.org

The stability and reactivity of the isoindoline nucleus make it a foundational component in numerous synthetic and natural products. mdpi.comnih.gov

Electronic and Steric Influence of the 4-Fluorophenyl Substituent on Reactivity

The 4-fluorophenyl group attached to the nitrogen atom significantly modulates the reactivity of the isoindoline core through a combination of electronic and steric effects.

Electronic Influence: The fluorine atom at the para-position of the phenyl ring is a key determinant of the electronic properties of the molecule.

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the phenyl ring and, by extension, on the isoindoline nitrogen atom. The reduced electron density on the nitrogen makes it less nucleophilic compared to an N-alkyl or N-phenyl isoindoline.

Mesomeric Effect: Fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through a +M (mesomeric or resonance) effect. However, for halogens, the inductive effect typically outweighs the mesomeric effect.

Reactivity Modulation: The electron-withdrawing nature of the 4-fluorophenyl group can influence electrophilic aromatic substitution on the isoindoline's own benzene ring, potentially deactivating it slightly compared to the unsubstituted isoindoline. Conversely, it impacts reactions on the N-aryl ring itself. For instance, in related fluoroanilines, the fluorine substituent directs the course of metabolic bioactivation. nih.gov The presence of the fluorine atom can also impart increased resistance to chemical degradation. bloomtechz.com

Steric Influence: The phenyl group itself introduces steric bulk around the nitrogen atom. This can hinder the approach of reactants to the nitrogen or to the adjacent C1 and C3 positions of the isoindoline ring. The steric hindrance is generally not prohibitive for many reactions but can influence the rate and stereochemical outcome of certain transformations. For example, in the synthesis of N-aryl substituted isoindolones, the nature of the aryl substituent can be varied, suggesting that the steric profile is accommodating to a range of groups. researchgate.net

A study involving the reaction of 2-(4-fluorophenyl)isoindoline with dehydrobenzene (an aryne) resulted in the formation of a stable quaternary ammonium (B1175870) salt, demonstrating the nitrogen's ability to act as a nucleophile despite the deactivating influence of the fluorophenyl group. researchgate.net

Table 1: Influence of the 4-Fluorophenyl Substituent on Reactivity

FeatureElectronic EffectSteric EffectConsequence on Reactivity
Fluorine Atom Strong inductive withdrawal (-I), weak mesomeric donation (+M)MinimalReduces nucleophilicity of the isoindoline nitrogen; influences regioselectivity of aromatic substitutions.
Phenyl Group General electron-withdrawing character (relative to alkyl)Moderate bulk around the nitrogen atomCan hinder access to the nitrogen and adjacent positions, potentially affecting reaction rates.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The dual functionality of this compound allows it to react with both electrophiles and nucleophiles under different conditions.

Nucleophilic Reactivity: The primary site of nucleophilicity is the lone pair of electrons on the nitrogen atom. Although its basicity and nucleophilicity are attenuated by the electron-withdrawing 4-fluorophenyl group, it remains sufficiently reactive to engage with a variety of electrophiles.

Reaction with Electrophiles: The nitrogen can attack electrophilic centers, leading to the formation of quaternary ammonium salts or undergoing alkylation and acylation reactions. As noted, its reaction with the highly reactive electrophile dehydrobenzene has been documented. researchgate.net

Role in Catalysis: In some contexts, the nitrogen atom can act as a Lewis base or participate in directing a metal catalyst in reactions involving C-H activation.

Electrophilic Reactivity: The molecule presents several sites for electrophilic attack, primarily on the two aromatic rings.

Electrophilic Aromatic Substitution (EAS): The benzene ring of the isoindoline moiety is susceptible to EAS. The N-aryl group acts as an ortho-, para-director, though its deactivating nature (relative to an N-alkyl group) might necessitate harsher reaction conditions.

A related compound, 2-{[(4-fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, is known to participate in both nucleophilic and electrophilic substitution reactions, highlighting the dual reactivity profile conferred by these structural motifs. evitachem.com

Oxidation and Reduction Processes

The this compound scaffold is amenable to both oxidation and reduction reactions, which can selectively modify either the heterocyclic or aromatic portions of the molecule.

Oxidation: The most common oxidation reaction for N-substituted isoindolines is the conversion to the corresponding N-substituted isoindolin-1-one (B1195906). nih.govacs.org

Aerobic Oxidation: N-aryl isoindolines can be oxidized to N-aryl isoindolinones using air as the oxidant, often mediated by solvents like 1,4-dioxane (B91453) or catalyzed by organocatalysts such as α-angelica lactone. nih.govacs.orgfigshare.comncl.res.in Mechanistic studies suggest these oxidations can proceed via a selective hydrogen atom transfer (HAT) from the benzylic C-H position. acs.orgacs.org This chemoselectivity is notable, as it avoids common side reactions like over-oxidation to the phthalimide (B116566) or N-dealkylation. acs.org

Oxidation to N-Oxides: Oxidation of the isoindoline nitrogen can lead to the formation of isoindole N-oxides, which are themselves useful synthetic intermediates. chim.it

Reduction: Reduction processes can target either the aromatic ring or other functional groups.

Reduction of the Aromatic Ring: The benzene ring of the isoindoline nucleus can be reduced. For example, palladium-catalyzed hydride reduction using formates can convert substituted isoindolines into 4,5,6,7-tetrahydro-2H-isoindoles. acs.org However, the success of this reaction is sensitive to substituents on the aromatic ring; electron-withdrawing groups can render the ring inert to these specific conditions. acs.org

Reduction of Related Functional Groups: In derivatives of isoindoline, other functional groups can be selectively reduced. For instance, the nitrone moiety in isoindole N-oxides can be reduced to a cyclic hydroxylamine (B1172632) or fully deoxygenated depending on the reducing agent used (e.g., NaBH3CN vs. Sm/CoCl2). chim.it The direct electrochemical reduction of phthalimides provides a pathway to isoindolines. researchgate.net Isoindoline nitroxides have been developed that show significant stability and resistance to reduction under certain biological conditions. rsc.org

Substitution Reactions and Functional Group Interconversions

The this compound structure can undergo substitution reactions at several positions, allowing for extensive functional group interconversions (FGI).

Nucleophilic Substitution on the Nitrogen: While the nitrogen is part of the heterocyclic ring, its lone pair allows it to act as a nucleophile in substitution reactions, for instance, attacking alkyl halides in quaternization reactions.

Nucleophilic Aromatic Substitution (SNAr): The 4-fluorophenyl ring is a potential substrate for SNAr, where a strong nucleophile displaces the fluorine atom. Such reactions typically require activation by additional electron-withdrawing groups on the ring and harsh conditions.

Electrophilic Aromatic Substitution: As previously mentioned, both the isoindoline benzene ring and the N-aryl ring can undergo EAS (e.g., halogenation, nitration, Friedel-Crafts reactions) to introduce new functional groups. The regiochemical outcome is dictated by the directing effects of the existing substituents.

Functional Group Interconversions of Derivatives: Derivatives of the core structure can be readily transformed. For example, an isoindolinone derivative can be synthesized and subsequently modified. researchgate.net The carbonyl group of an isoindolinone can be a site for further reactions. Similarly, substituents introduced onto the aromatic rings can be converted into other functional groups using standard synthetic methodologies. For example, a nitro group introduced via EAS can be reduced to an amino group, which can then be diazotized and converted to a wide array of other functionalities.

The general principles of nucleophilic substitution reactions, such as the SN2 mechanism, apply where a suitable leaving group and nucleophile are present. saskoer.ca

Cycloaddition and Rearrangement Reactions

The isoindoline nucleus and its oxidized counterpart, isoindole, are key participants in various cycloaddition and rearrangement reactions, enabling the construction of complex polycyclic systems.

Cycloaddition Reactions: While isoindoline itself is saturated in the five-membered ring, its oxidized, aromatic form, isoindole, is a highly reactive diene for Diels-Alder ([4+2] cycloaddition) reactions. nih.govua.es Isoindoles are often generated in situ and trapped with dienophiles.

[4+2] Cycloadditions: Isoindoles react readily with dienophiles like N-phenylmaleimide (NPM) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form bridged-ring heterocycles. ua.esacs.org Palladium-catalyzed tandem reactions that generate an isoindole intermediate followed by an intramolecular [4+2] cycloaddition are efficient methods for synthesizing polycyclic isoindoline derivatives. acs.org

1,3-Dipolar Cycloadditions: Isoindole N-oxides can act as 1,3-dipoles, although they often react preferentially as their N-hydroxyisoindole tautomers in a [4+2] cycloaddition mode. chim.it Azomethine ylides derived from isoindoline are also used in [3+2] cycloaddition reactions. osi.lv

[2+2+2] Cycloadditions: These reactions, typically involving alkynes, are also used to construct the isoindoline skeleton itself. osi.lv

Rearrangement Reactions: The isoindoline framework can undergo several types of skeletal rearrangements.

Ring-Expansion Rearrangement: A stereospecific ring-expanding skeletal rearrangement of isoindoline-3-methanol derivatives to 4-chloro-3,3-dialkyltetrahydroisoquinolines has been developed. This transformation proceeds under Appel reaction conditions (PPh3/CCl4) via the formation and subsequent opening of a labile aziridine (B145994) intermediate. clockss.org

Rearrangements via Isoindole Intermediates: Acid-catalyzed rearrangements of certain substituted benzaldehydes can proceed through an isoindole intermediate, leading to regioisomeric products. beilstein-journals.org

Phospha-Brook Rearrangement: This type of rearrangement has been leveraged in palladium-catalyzed cyclization reactions to synthesize isoindole derivatives. mdpi.com

Table 2: Representative Reactions of the Isoindoline System

Reaction TypeReactant/IntermediateKey Reagents/ConditionsProduct Type
Oxidation N-Aryl IsoindolineAir, 1,4-Dioxane, 100-120 °CN-Aryl Isoindolinone
Reduction Alkyl IsoindolineHCOONH4, Pd/C4,5,6,7-Tetrahydroisoindole
[4+2] Cycloaddition Isoindole (in situ)N-Phenylmaleimide (NPM)Diels-Alder Adduct
Ring-Expansion Isoindoline-3-methanolPPh3, CCl4Tetrahydroisoquinoline

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic and thermodynamic studies provide quantitative insight into the reaction pathways, transition states, and product stabilities of reactions involving isoindoline derivatives.

Kinetic Resolution: Dynamic kinetic resolution (DKR) processes have been successfully applied to isoindoline derivatives. For example, lipase-catalyzed DKR of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester allows for the asymmetric synthesis of optically active isoindoline carbamates. nih.govresearchgate.net These studies involve analyzing the influence of various reaction parameters (enzyme source, solvent, temperature) on reaction rates and stereoselectivity. researchgate.net

Substitution Kinetics: Kinetic studies on the substitution of ligands in platinum(II) complexes containing isoindoline-derived ligands have been performed. These investigations, using techniques like stopped-flow spectrophotometry, reveal that the reactions follow second-order kinetics and support an associative mechanism. The reactivity was found to be dependent on the electronic properties of the isoindoline ligand system. nih.gov

Mechanistic Studies of Oxidation: Kinetic experiments on the aerobic oxidation of isoindolines have helped to elucidate the mechanism. acs.org The observation that radical scavengers like butylated hydroxytoluene (BHT) inhibit the reaction, along with the detection of peroxide intermediates, supports a mechanism involving a rate-limiting hydrogen atom abstraction step. acs.org

Kinetic vs. Thermodynamic Control: In complex reactions, the product distribution can be governed by either kinetic or thermodynamic control. A study on the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide showed that different reaction pathways and products are favored depending on the conditions, illustrating a scenario of kinetic versus thermodynamic control involving rearrangement of an isoindole fragment. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations are often used in conjunction with experimental work to model reaction pathways, calculate activation energies, and explain observed reactivity and regioselectivity. beilstein-journals.orgnih.gov For example, theoretical calculations have been used to show the difference in aromaticity between isoindole and its isomer indole, which corresponds to observed differences in their reactivity during reduction reactions. acs.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within the molecule. For 2-(4-Fluorophenyl)isoindoline, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aromatic protons of both the isoindoline (B1297411) and the 4-fluorophenyl moieties. The protons on the isoindoline core typically appear as multiplets, while the protons on the 4-fluorophenyl ring exhibit a splitting pattern consistent with their substitution. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.97 – 7.95m2HAromatic Protons (Isoindoline)
7.82 – 7.80m2HAromatic Protons (Isoindoline)
7.49 – 7.37m2HAromatic Protons (4-Fluorophenyl)
7.23 – 7.18m2HAromatic Protons (4-Fluorophenyl)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. rsc.orgrsc.org The carbonyl carbons of the isoindoline ring are typically observed at the downfield end of the spectrum. The carbon atoms of the aromatic rings appear in the characteristic aromatic region, with the carbon atom directly bonded to the fluorine atom showing a large coupling constant (¹JCF), a hallmark of C-F bonds. rsc.orgresearchgate.net

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
167.2C=O (Carbonyl)
161.9 (d, J = 246 Hz)C-F (Fluorophenyl)
134.5Aromatic C (Isoindoline)
131.6Aromatic C (Isoindoline)
128.4 (d, J = 8 Hz)Aromatic CH (Fluorophenyl)
127.5 (d, J = 3 Hz)Aromatic C (Fluorophenyl)
123.8Aromatic CH (Isoindoline)
116.2 (d, J = 23 Hz)Aromatic CH (Fluorophenyl)

Note: The 'd' indicates a doublet splitting pattern due to coupling with the fluorine atom. The J value represents the coupling constant in Hertz (Hz). The chemical shifts can vary slightly based on experimental conditions. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Specificity

Fluorine-19 NMR (¹⁹F NMR) is a highly specific technique that focuses solely on the fluorine atom in the molecule. biophysics.org Since ¹⁹F is a 100% naturally abundant nucleus with a spin of 1/2, this technique is very sensitive. biophysics.org In the case of this compound, the ¹⁹F NMR spectrum shows a single signal, confirming the presence of one fluorine environment. rsc.orgrsc.org The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. colorado.edu

Table 3: Representative ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppm
-113.01

Note: The chemical shift is referenced against a standard, typically CFCl₃. The value can vary slightly with the solvent and reference used. rsc.org

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide even more detailed structural information by showing correlations between different nuclei. nih.govazom.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. huji.ac.il For this compound, COSY would show correlations between the neighboring aromatic protons on both the isoindoline and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. azom.com It is invaluable for assigning the proton and carbon signals to specific CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. azom.com This is crucial for establishing the connectivity between different parts of the molecule, for instance, linking the fluorophenyl ring to the nitrogen atom of the isoindoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov This information can be used to determine the molecular weight of a compound and to deduce its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. rsc.orgnih.gov

For this compound, HRMS analysis would confirm the calculated exact mass for its molecular formula, C₁₄H₈FNO₂. rsc.org The observed mass would be expected to be very close to the theoretical value, providing strong evidence for the compound's identity.

Table 4: Representative HRMS Data for a Related Compound

IonCalculated m/zFound m/z
[M+H]⁺308.1645308.1643

Note: This data is for a related compound, C₂₀H₂₂NO₂, and is illustrative of the accuracy of HRMS. The data for this compound would be specific to its molecular formula. rsc.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.saedinst.comuni-siegen.de

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the carbonyl (C=O) groups of the isoindoline ring, typically in the region of 1700-1750 cm⁻¹. scialert.netnih.gov The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations would also be present. scialert.net The C-F stretching vibration would also give rise to a characteristic absorption band.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. ksu.edu.sa It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. For instance, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.

Table 5: Key Vibrational Modes for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)
C=O Stretch (imide)1700 - 1750
Aromatic C=C Stretch1450 - 1600
C-N Stretch1300 - 1400
C-F Stretch1000 - 1400

Note: These are general ranges, and the exact positions of the bands can be influenced by the specific molecular environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy and Fluorescence)

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence emission, investigates the transitions of electrons between different energy levels within a molecule upon interaction with light. bbec.ac.inbspublications.net These techniques are instrumental in characterizing compounds with chromophores—parts of a molecule that absorb light—such as the aromatic rings present in the this compound framework. tanta.edu.eg

Detailed spectroscopic studies have been performed on derivatives like 4-Amino-2-(4-fluorophenyl)isoindoline-1,3-dione, providing insight into the electronic behavior of this class of compounds. nih.gov The absorption spectra, measured using a spectrophotometer, reveal the wavelengths of light a molecule absorbs, which correspond to the energy required to promote an electron to a higher energy state. edinst.com The introduction of different functional groups or changes in solvent polarity can cause shifts in the absorption maximum (λ_max_). A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. bspublications.net

Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state. edinst.com The resulting emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as Stokes shift). researchgate.net The fluorescence quantum yield (Φ_F_), which represents the efficiency of the fluorescence process, is a critical parameter.

Research on 4-Amino-2-(4-fluorophenyl)isoindoline-1,3-dione demonstrated that it emits light in the blue spectral region. nih.gov Its photophysical properties were found to be highly dependent on the solvent environment, a characteristic known as solvatochromism. In non-polar solvents like toluene, the compound exhibited a high fluorescence quantum yield, which decreased significantly in polar solvents like acetonitrile. This behavior is attributed to the nature of the excited state and its interaction with solvent molecules. nih.gov

Table 1: Photophysical Data for 4-Amino-2-(4-fluorophenyl)isoindoline-1,3-dione

SolventAbsorption λmax (nm)Emission λem (nm)Quantum Yield (ΦF)Source
Toluene3614320.68 nih.gov
Dichloromethane3674760.48 nih.gov
Acetonitrile3655110.02 nih.gov

Data sourced from a study on 4-Amino-2-(4-fluorophenyl)isoindoline-1,3-dione. nih.gov

The development of fluorescent probes for bioimaging is an application that relies heavily on these spectroscopic properties. chemshuttle.comacs.org The ability to tune the absorption and emission characteristics by modifying the chemical structure is a key aspect of designing such probes. acs.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. evitachem.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of molecules. evitachem.comresearchgate.net

While a crystal structure for this compound itself is not publicly available, analyses of closely related compounds demonstrate the power of this technique. For instance, the crystal structure of N-[(4-Fluorophenyl)sulfanyl]phthalimide was determined, revealing a slightly non-planar isoindoline-1,3-dione group. researchgate.net Another study on 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione detailed its crystal structure, noting that the isoindoline unit is planar and inclined at an angle of 58.63° to the fluorophenyl ring. researchgate.net

These crystallographic studies also elucidate the non-covalent interactions that stabilize the crystal lattice, such as π–π stacking and hydrogen bonds. researchgate.net In the case of the dichlorinated analogue, π–π interactions were observed between the aromatic rings of adjacent isoindoline units, with a centroid–centroid distance of 3.672 Å. researchgate.net Understanding these packing motifs is crucial in materials science, as they can influence a compound's physical properties, including solubility and melting point. The analysis of hydrogen bonding patterns, often described using graph set notation, is also a key output of crystallographic studies on related imide structures. mdpi.com

Table 2: Example Crystallographic Data for an Isoindoline-1,3-dione Analogue

CompoundCrystal SystemSpace GroupKey FeatureSource
5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dioneMonoclinicP21/cIsoindoline unit inclined at 58.63° to the phenyl ring. researchgate.net
N-[(4-Fluorophenyl)sulfanyl]phthalimideMonoclinicP21/cDihedral angle between benzene (B151609) rings is 74.58°. researchgate.net

Data sourced from studies on closely related analogues of this compound.

Coupled Spectroscopic Techniques (e.g., LC-MS)

Coupled or hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example and a cornerstone of modern analytical chemistry. acs.orgnih.gov

In the synthesis and purification of isoindoline derivatives, LC-MS is routinely used to verify the purity of the final products and confirm their identity. nih.govsemanticscholar.org The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). mdpi.com

This provides a precise molecular weight measurement, which is a critical piece of data for structural confirmation. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with enough accuracy to help deduce the elemental formula of the compound. For example, in the synthesis of 4-Amino-2-(4-fluorophenyl)isoindoline-1,3-dione, ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) was used to confirm the structure. The calculated mass for the [M-H]⁺ ion was 255.0570, and the experimentally found value was 255.0576, providing strong evidence for the successful synthesis of the target molecule. nih.gov LC-MS is also invaluable for monitoring the progress of chemical reactions.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a detailed examination of the electronic structure and properties of 2-(4-Fluorophenyl)isoindoline at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govscispace.comrsc.org It has been successfully applied to isoindoline (B1297411) derivatives to understand their electronic and molecular properties. acs.org DFT calculations, particularly using the B3LYP functional, are a reliable tool for determining various molecular properties and have been shown to provide a good balance between accuracy and computational cost for medium to large-sized molecules. researchgate.net

For the related compound, this compound-1,3-dione, DFT studies at the B3LYP/6-311** level of theory have been employed to analyze its vibrational spectra and chemical shifts. acs.org These calculations help in correlating experimental data with theoretical models, providing a deeper understanding of the compound's structural features. acs.org The theory aids in predicting the reactivity of compounds; for instance, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher reactivity and electron transfer capability. acs.org

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are computational chemistry methods based on quantum mechanics. nih.gov These methods are derived directly from theoretical principles, without the inclusion of experimental data. For derivatives like 2-(4-ethoxyphenyl)isoindoline-1,3-dione, ab initio Hartree-Fock (HF) methods, along with DFT, have been used to calculate the ground state properties. turcmos.com While specific high-accuracy ab initio calculations for this compound are not extensively detailed in the provided results, the application of these methods to similar structures underscores their importance in providing benchmark data and validating results from other computational techniques. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical step in computational chemistry used to find the most stable three-dimensional arrangement of atoms in a molecule. ethz.ch For isoindoline derivatives, DFT methods are commonly used to perform geometry optimization. acs.orgresearchgate.net For instance, the geometry of this compound-1,3-dione has been optimized using DFT at the B3LYP/6-311** level. acs.org

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ethz.chresearchgate.netarxiv.org This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. For related structures, conformational searches have been performed using methods like the OPLS-2005 force field, followed by reoptimization with DFT to identify the most stable conformers. acs.org The planarity of the aromatic rings in isoindoline-1,3-diones is a key feature influencing their interactions with biological targets. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a significant parameter that helps in characterizing the chemical reactivity and kinetic stability of a molecule. malayajournal.orgresearchgate.net A smaller HOMO-LUMO gap indicates that a molecule is more reactive and has a higher capacity for electron transfer. acs.orgresearchgate.net

For derivatives of isoindoline-1,3-dione, DFT calculations have shown that the energy gap can predict the reactivity of different compounds in a series. acs.org The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is crucial for understanding reaction mechanisms. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Data for Related Compounds This table presents calculated HOMO-LUMO energy gaps for compounds structurally related to this compound, demonstrating the application of FMO analysis.

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazoleB3LYP/6-31G(d,p)-5.2822-1.27154.0106 malayajournal.org
5-Fluoro-2-(4-fluorophenyl)isoindole-1,3-dioneDFT--4.3 vulcanchem.com
2-chloro-1H-isoindole-1,3(2H)-dioneDFT--4.871 researchgate.net

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. acs.orgresearchgate.net

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. mdpi.combiophysics.orgmestrelab.com DFT methods, such as B3LYP with appropriate basis sets, are used to calculate ¹H and ¹³C NMR spectra. acs.orgresearchgate.net For this compound-1,3-dione, a significant correlation between theoretical and experimental NMR data has been observed, confirming the synthesized structure. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). turcmos.comnih.govunits.it These calculations can predict the absorption maxima (λmax) which correspond to electronic transitions within the molecule, often from the HOMO to the LUMO. researchgate.net For the related 2-(4-ethoxyphenyl)isoindoline-1,3-dione, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. turcmos.com

IR Spectroscopy: DFT calculations are also used to predict vibrational frequencies (IR spectra). faccts.dearxiv.orggithub.com The calculated frequencies are often scaled to better match experimental values. turcmos.com For this compound-1,3-dione, the experimental IR spectrum shows characteristic peaks for C-H stretching, C=O of the cyclic amide, and C-F stretching, which can be correlated with theoretical vibrational modes calculated using DFT. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for this compound-1,3-dione This table highlights the correlation between experimental and computationally predicted spectroscopic values for a closely related derivative.

Spectroscopic TechniqueExperimental ValueCalculated Value (Method)Reference
IR (C=O stretch)1762.52 cm⁻¹Correlated with DFT/B3LYP/6-311 acs.orgnih.gov
¹H NMR (Ar-CH)7.40–8.10 ppmCorrelated with DFT/B3LYP/6-311 acs.orgnih.gov
¹³C NMRConfirmed synthesisCorrelated with DFT/B3LYP/6-311** acs.org

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govaps.orgmpg.denih.gov By simulating the motion of atoms and molecules over time, MD can explore the conformational space available to a molecule. mpg.defrontiersin.org

For complex systems, such as a molecule interacting with a biological target, MD simulations can reveal the stability of the complex and the key interactions that maintain it. acs.org For instance, in a study of an isoindoline-1,3-dione derivative, an MD simulation of 100 ns was used to show that the ligand remained stably bound in the active site of an enzyme. acs.org This demonstrates the utility of MD in understanding the dynamic aspects of molecular interactions that are not captured by static quantum mechanical calculations.

Reaction Mechanism Elucidation through Computational Transition State Search

The study of reaction mechanisms at a molecular level is fundamental to understanding and optimizing chemical transformations. Computational transition state (TS) searches are a cornerstone of this field, allowing for the identification of the highest energy point along a reaction coordinate, the transition state, which governs the kinetics of the reaction. acs.org These calculations provide critical information about activation energies, reaction pathways, and the geometries of transient species that are difficult or impossible to observe experimentally. beilstein-journals.org

For reactions involving isoindoline derivatives, such as N-arylation or C-H functionalization, density functional theory (DFT) is a commonly employed method to map out the potential energy surface. acs.orgnih.gov For instance, in the palladium-catalyzed C(sp³)–H arylation of N-alkyl isoindolinones, DFT calculations have been used to determine the activation barriers for key steps like reductive elimination. nih.govresearchgate.net These studies reveal how factors like the nature of substituents and the ligand on the metal catalyst influence the reaction's feasibility and selectivity.

A plausible reaction for the formation or further functionalization of this compound could be the N-arylation of isoindoline with a fluorophenylating agent. Computational studies on analogous copper-catalyzed N-arylation reactions have successfully elucidated the mechanism and origins of enantioselectivity. pkusz.edu.cn These studies typically involve locating the transition states for the oxidative addition, ligand exchange, and reductive elimination steps. The calculated free energy barriers (ΔG‡) for each step help in identifying the rate-determining step of the catalytic cycle.

Table 1: Illustrative Transition State Search Data for a Hypothetical N-Arylation Reaction

Reaction StepComputational MethodCalculated ParameterIllustrative Value (kcal/mol)
Oxidative AdditionDFT (B3LYP/6-31G(d))Activation Free Energy (ΔG‡)+15.2
Ligand ExchangeDFT (B3LYP/6-31G(d))Reaction Free Energy (ΔG)-5.4
Reductive EliminationDFT (B3LYP/6-31G(d))Activation Free Energy (ΔG‡)+22.5
Overall Reaction DFT (B3LYP/6-31G(d)) Rate-Determining Barrier +22.5

Note: This table is illustrative and based on typical values found in computational studies of related N-arylation reactions. The values are not specific to this compound.

By analyzing the geometry of the transition state, chemists can understand the key interactions that stabilize it, such as non-covalent interactions between the substrate and the catalyst. This knowledge is instrumental in designing more efficient catalysts or optimizing reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical features of molecules with their macroscopic properties. jmchemsci.commdpi.com These models are widely used in drug discovery and materials science to predict properties like biological activity, toxicity, solubility, and more, thereby reducing the need for extensive experimental testing. acs.orgmdpi.com

For a compound like this compound, QSPR studies could be developed to predict a range of properties. This involves calculating a set of molecular descriptors that encode structural, electronic, and topological information. These descriptors can range from simple counts of atoms and bonds to complex quantum-chemically derived values.

Commonly used descriptors in QSPR studies of nitrogen-containing heterocycles include:

Topological descriptors: Molecular weight, Kier & Hall shape indices, Balaban index.

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and charges on specific atoms. tandfonline.com

Steric descriptors: Molar refractivity (MR), surface area, and volume.

Once the descriptors are calculated for a series of related isoindoline derivatives with known experimental property values, a mathematical model is built using techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. mdpi.com The predictive power of the QSPR model is then validated using internal and external validation techniques. mdpi.com

A hypothetical QSPR model for predicting a specific property (e.g., receptor binding affinity) of isoindoline derivatives might take the following form:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Table 2: Representative Descriptors and Statistical Parameters in a QSPR Study of Heterocyclic Compounds

Descriptor TypeExample DescriptorStatistical Contribution (Illustrative)
ElectronicLUMO Energy-0.45
StericMolar Refractivity (MR)+0.21
TopologicalWiener Index+0.15
Model Statistics Parameter Value
Correlation Coefficient (R²)0.91
Cross-validated R² (Q²)0.82
Standard Error of Estimate0.25

Note: This table presents a hypothetical QSPR model to illustrate the concept. The descriptors and coefficients are not from a specific study on this compound.

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG)

The topological analysis of the electron density and related scalar fields provides a profound understanding of chemical bonding and non-covalent interactions within a molecule. nih.gov Methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and quantify the nature of chemical bonds and weak interactions. tandfonline.comtandfonline.comrsc.org

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. pkusz.edu.cn It partitions the molecular space into regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs, closely mirroring the Lewis structure concept. For this compound, an ELF analysis would be expected to show localization basins corresponding to the C-N, C-C, C-H, and C-F bonds, as well as the lone pair on the nitrogen atom.

Localized Orbital Locator (LOL): Similar to ELF, LOL provides insight into regions of high kinetic energy, which helps in distinguishing between bonding and non-bonding regions. nih.gov The LOL plots often provide a clearer picture of bonding, with values close to 1 indicating covalent bonds and values around 0.5 representing lone pairs.

Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing non-covalent interactions. goettingen-research-online.de By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue of the density, it is possible to distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions. In this compound, RDG analysis could reveal weak intramolecular interactions, such as C-H···π interactions between the phenyl ring and the isoindoline core.

Table 3: Expected Findings from a Topological Analysis of this compound

Analysis MethodRegion of InterestExpected ObservationInterpretation
ELF Between C and N atomsHigh ELF value basinCovalent C-N bond
Around Nitrogen atomDistinct basin away from bondsNitrogen lone pair
LOL Between aromatic C atomsHigh LOL value regionsCovalent C-C bonds with delocalized electrons
RDG Between hydrogen on isoindoline and phenyl ringLow RDG spike with negative sign(λ₂)ρWeak attractive C-H···π interaction
Between ortho-hydrogens of the two ringsLow RDG spike with positive sign(λ₂)ρSteric repulsion

Note: This table is based on general principles of topological analysis and findings for structurally similar N-aryl heterocyclic compounds.

These computational analyses provide a detailed electronic picture of this compound, highlighting the nature of its covalent framework and the subtle non-covalent forces that influence its conformation and reactivity. Such insights are crucial for a comprehensive understanding of its chemical behavior.

Applications in Advanced Materials Chemistry and Chemical Research

2-(4-Fluorophenyl)isoindoline as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation, simplifying the process of designing a synthetic route for complex molecules. This compound and its oxidized form, this compound-1,3-dione, serve as crucial synthons or building blocks in organic synthesis. Their structure allows for the creation of more complex, functional molecules.

For example, derivatives are used to synthesize hybrid molecules with potential applications in medicinal chemistry. In one study, 2-((4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)amino)isoindoline-1,3-dione was synthesized, demonstrating how the core isoindoline-dione structure can be linked to other heterocyclic systems like triazoles. The synthesis involved reacting a phthalimide (B116566) precursor with a substituted benzylideneamine, showcasing the utility of the isoindoline (B1297411) moiety as a platform for creating larger, multifunctional compounds. Another synthesis produced (Z)-3-(3-(4-fluorophenyl) Propargyl methyne) isoindole-1-ketone from (Z)-3-bromo methylene (B1212753) isoindole-1-ketone and 4-fluorophenyl acetylene, highlighting its role in forming carbon-carbon bonds to build complex enyne structures.

The general synthesis of this compound-1,3-dione itself is straightforward, typically involving the condensation of phthalic anhydride (B1165640) with 4-fluoroaniline (B128567). This accessibility makes it a readily available starting material for more elaborate chemical structures.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

Starting Material Derivative Reagents Product Application Area Reference
2-aminophthalimide precursor 4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (E)-2-((4-((1–(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)amino) isoindoline-1,3-dione Antiviral Research
(Z)-3-bromo methylene isoindole-1-ketone 4-fluorophenyl acetylene, Pd catalyst, CuI (Z)-3-(3-(4-fluorophenyl) Propargyl methyne) isoindole-1-ketone Materials Science

Utilization in Organic Electro-Luminescent Materials

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic molecules. The isoindoline core is a component of some materials developed for this technology. While direct use of this compound is not widely documented, its derivative, 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione, has been identified as a key intermediate in the synthesis of organic electro-luminescent materials.

The structural properties of this derivative provide insight into its utility. The molecule has a twisted conformation, with the isoindoledione ring system being nearly planar and the fluorobenzene (B45895) ring twisted at a significant dihedral angle (58.56°). This non-planar structure can be beneficial in OLED materials as it can help prevent aggregation-caused quenching of fluorescence, a common issue that reduces device efficiency. The presence of the electron-withdrawing fluorine atom and chlorine atoms modifies the electronic properties of the molecule, which is crucial for tuning the energy levels (HOMO/LUMO) required for efficient charge injection, transport, and recombination in an OLED device.

Application in Solar Cell Technologies

The development of efficient solar cells is a critical area of materials research. Isoindoline and related isoindigo derivatives have been explored as functional components in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor. Phthalocyanines, which are large macrocycles composed of four isoindoline units, are known for their strong light absorption and stability, making them suitable for DSSC applications. More directly, theoretical studies have been conducted on D-π-A (Donor-π bridge-Acceptor) dyes for DSSCs where an isoindole-diene moiety acts as the acceptor unit. These studies show that by modifying the donor and acceptor groups, the dye's absorption spectrum and charge transport properties can be tuned for better solar cell performance.

In the rapidly advancing field of PSCs, hole transport materials (HTMs) are essential for extracting positive charges (holes) from the light-absorbing perovskite layer. Novel isoindigo-based HTMs have been designed and investigated using computational methods. These studies indicate that the HOMO and LUMO energy levels of isoindigo derivatives can be appropriately aligned with the perovskite layer to facilitate efficient hole transfer and block electron transfer, thereby reducing charge recombination. The research suggests that isoindigo-based molecules have the potential to be stable, cost-effective, and highly efficient alternatives to currently used HTMs like spiro-OMeTAD.

Development of Polymeric and Supramolecular Materials

The ability of molecules to self-assemble into larger, ordered structures is the foundation of supramolecular chemistry. Isoindoline derivatives have been incorporated into complex systems that exhibit such properties. For instance, amphiphilic isoindoline–porphyrin hybrids have been synthesized. These molecules can form supramolecular aggregates in aqueous media, and their assembly can be controlled by changing the pH. This demonstrates the potential of the isoindoline scaffold to be a component in stimuli-responsive "smart" materials.

The formation of these larger structures is driven by a combination of non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and π-π stacking. The planar aromatic surface of the isoindoline core is well-suited for participating in π-π stacking interactions. While the direct polymerization of this compound is not extensively reported, the synthesis of fused, multifunctionalized isoindole-1,3-diones suggests their use as monomers for creating complex polymers. These monomers, containing reactive sites, could be linked together to form polymer chains with the stable and electronically active isoindoline-dione unit as a recurring feature. Such polymers could find applications in electronics, sensors, or as advanced structural materials.

Role in Surfactant and Detergent Chemistry

Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. This dual nature allows them to reduce surface tension and act as cleaning, emulsifying, and wetting agents.

While this compound is not a conventional surfactant, the isoindoline scaffold can be chemically modified to create amphiphilic molecules. Research has shown the synthesis of amphiphilic derivatives of 1-aminoisoindole and isoindoline-porphyrin hybrids. In these structures, the isoindoline unit forms part of the hydrophobic segment, while polar groups (like sulfonates on the porphyrin) act as the hydrophilic head. The synthesis of N-acyl-amino acid surfactants, which are valued for being mild and biodegradable, provides a model for how a molecule like an isoindoline derivative could be functionalized to impart surfactant properties. However, there is limited information available in the public domain on the direct application or extensive research of this compound as a primary component in commercial surfactant or detergent formulations. Its potential in this area remains largely theoretical, based on the adaptability of the isoindoline core structure.

Fluorescent Probes and Chemical Sensors Based on Isoindoline Derivatives

The isoindoline core

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Strategies for Complex 2-(4-Fluorophenyl)isoindoline Derivatives

The synthesis of the isoindoline (B1297411) scaffold has traditionally been a focal point of organic chemistry. researchgate.netmdpi.com Future efforts are expected to move beyond classical methods to develop more sophisticated and efficient strategies for accessing complex derivatives of this compound. A significant area of interest is the development of one-pot and multicomponent reactions that allow for the construction of highly decorated isoindoline cores from simple starting materials in a single operation. nih.govnih.gov Domino reactions, which involve a cascade of intramolecular transformations, represent another promising avenue for building molecular complexity efficiently. bohrium.com For instance, domino reactions involving donor-acceptor cyclopropanes have been developed for the synthesis of various isoindoline derivatives. bohrium.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic design, promoting the use of solventless reactions or environmentally benign solvents like water-isopropanol mixtures. researchgate.net Catalysis will continue to play a pivotal role, with a focus on developing novel catalytic systems that offer higher efficiency, selectivity, and functional group tolerance. This includes the use of transition metal catalysts, such as palladium, rhodium, and iridium, for C-H activation and cross-coupling reactions to introduce diverse substituents onto the isoindoline framework. organic-chemistry.orgnih.govnih.govsemanticscholar.org The development of synergistic catalytic systems, combining a transition metal with a Brønsted acid, for instance, has shown promise in achieving high diastereoselectivity in cyclization reactions to form chiral isoindolines. organic-chemistry.org

Synthetic Strategy Description Potential Advantages References
Multicomponent ReactionsCombining three or more reactants in a single pot to form a complex product.High atom economy, operational simplicity, rapid library generation. bohrium.comsemanticscholar.org
Domino ReactionsA sequence of intramolecular reactions occurring under the same conditions.Increased efficiency, reduced waste, access to complex structures. bohrium.com
Green Chemistry ApproachesUtilization of solvent-free conditions or eco-friendly solvents.Reduced environmental impact, increased safety. researchgate.net
Advanced CatalysisEmploying novel transition metal catalysts (e.g., Pd, Rh, Ir) for C-H functionalization.High selectivity, broad substrate scope, access to previously inaccessible derivatives. organic-chemistry.orgnih.govsemanticscholar.org

Exploration of Unique Chemical Reactivity and Catalytic Pathways

The this compound scaffold possesses unique electronic and steric properties that can be exploited to uncover novel chemical reactivity. The fluorine atom on the phenyl ring acts as a weak electron-withdrawing group, influencing the nucleophilicity of the isoindoline nitrogen and the reactivity of the aromatic rings. Future research will likely focus on leveraging these properties to explore new catalytic pathways. For example, the isoindoline nitrogen can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective modification of specific positions on the aromatic backbone. nih.gov Iridium-catalyzed C-H alkylation of N-arylisoindolinones has demonstrated the utility of the amide carbonyl group as an effective directing group. nih.gov

An emerging concept is "isoindole umpolung," where the typical nucleophilic character of the isoindole is reversed to an electrophilic one. nih.gov By protonating an in-situ generated isoindole, an electrophilic isoindolium ion is formed, which can then react with various nucleophiles in Pictet-Spengler-type cyclizations to afford polycyclic isoindolines. nih.gov This strategy opens up new avenues for constructing complex fused heterocyclic systems. Additionally, the development of photoinduced organocatalysis offers a metal-free approach to generate radical intermediates, leading to novel cyclization pathways for the synthesis of derivatives like isoindolo[2,1-a]indol-6-ones. acs.org

Integration of Artificial Intelligence and Machine Learning in Isoindoline Research

AI/ML Application Description Impact on Isoindoline Research References
Reaction PredictionML models trained on reaction data to predict product structures and yields.Faster optimization of synthetic conditions for new derivatives. mdpi.compreprints.org
Retrosynthesis PlanningAI algorithms that design synthetic routes to target molecules.Discovery of novel and more efficient synthetic pathways. dypvp.edu.in
Property PredictionPredicting physicochemical and biological properties from molecular structure.Prioritization of synthetic targets with desired characteristics. dypvp.edu.inpharmaadvancement.com
Automated SynthesisIntegration of AI with robotic platforms for autonomous experimentation.High-throughput synthesis and optimization of isoindoline libraries. technologynetworks.comdypvp.edu.in

Advanced In-Situ and Operando Spectroscopic Characterization

Understanding the mechanisms of reactions that form and functionalize this compound derivatives is crucial for optimizing existing methods and developing new ones. Advanced in-situ and operando spectroscopic techniques, which allow for the real-time monitoring of chemical reactions as they occur, are powerful tools for gaining mechanistic insights. Techniques such as in-situ NMR spectroscopy, Raman spectroscopy, and FT-IR spectroscopy can provide detailed information about the formation and consumption of reactants, intermediates, and products.

For instance, monitoring a palladium-catalyzed cross-coupling reaction to synthesize a complex isoindoline derivative could reveal the structure of transient catalytic intermediates, helping to elucidate the catalytic cycle. nih.gov UV-vis spectroscopy and fluorescence quenching studies, combined with cyclic voltammetry, have been used to confirm single-electron transfer pathways in photoinduced reactions for isoindoloindolone synthesis. acs.org The application of these advanced characterization methods will enable a deeper understanding of reaction kinetics and mechanisms, facilitating the rational design of more efficient and selective synthetic processes.

Expansion into Next-Generation Functional Materials and Optoelectronics

The isoindoline scaffold is not only relevant in medicinal chemistry but also holds promise for the development of advanced functional materials. The fused aromatic system of isoindole, the parent structure of isoindoline, provides a platform for creating compounds with interesting photophysical properties. acgpubs.orgnih.gov Derivatives of isoindoline-1,3-dione, in particular, are being investigated as candidates for nonlinear optical (NLO) materials due to their delocalized π-electron systems. acgpubs.org

Future research will likely explore the synthesis of this compound-based polymers and small molecules for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 4-fluorophenyl group can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials. researchgate.net Computational studies using Density Functional Theory (DFT) are already being employed to design novel isoindoline-based molecules with tailored optoelectronic properties. researchgate.net For example, an A-D-A (acceptor-donor-acceptor) type conjugated system based on isoindoline-1,3-dione and fullerene has been computationally designed and studied for its NLO properties. researchgate.net The synthesis and characterization of such novel materials could lead to the development of next-generation electronic devices. acgpubs.org

Computational Design and High-Throughput Screening for Chemical Innovation

Computational chemistry is an indispensable tool for modern chemical research. In the context of this compound, computational methods can be used to design novel derivatives with specific properties and to screen large virtual libraries of compounds for potential activity. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, is widely used to identify compounds that might interact with a specific biological target. nih.govmdpi.comresearchgate.net This in silico screening approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient. nih.gov

Q & A

Q. What are the primary synthetic routes for 2-(4-Fluorophenyl)isoindoline, and how can reaction conditions be optimized?

Answer:

  • Synthetic Pathways : Common methods include nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the fluorophenyl group to the isoindoline scaffold. Purification typically involves recrystallization or column chromatography .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the crystal structure of this compound derivatives determined experimentally?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (XRD) at ~296 K. Mount crystals on a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for structure solution, refining parameters like R-factor (<0.06) and wR-factor (<0.15). Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced anti-cancer activity?

Answer:

  • Model Development :
    • Compile a dataset of derivatives with measured IC₅₀ values against target cells (e.g., MCF-7).
    • Use MLR (Multiple Linear Regression) or PLS (Partial Least Squares) to correlate descriptors (e.g., logP, polar surface area) with activity .
    • Validate models using metrics: R² > 0.8, Q² > 0.7, and R²pred > 0.6 .
  • Application : Design derivatives with optimized hydrophobicity (clogP ~3.5) and hydrogen-bond acceptors (<8) to improve binding to Polo-like kinase 1 (Plk1) .

Q. What methodologies resolve discrepancies in crystallographic data during structural refinement?

Answer:

  • Issue Identification : Compare R-factor convergence trends. High wR-values (>0.15) may indicate twinning or disorder .
  • Solutions :
    • Apply TWINLAW in SHELXL to model twinned data.
    • Use SQUEEZE (PLATON) to account for solvent-accessible voids .
    • Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can researchers ensure specificity in biological activity assays for this compound derivatives?

Answer:

  • Assay Design :
    • Include positive controls (e.g., Tamoxifen for anti-proliferative assays) and negative controls (DMSO vehicle).
    • Use orthogonal assays (e.g., fluorescence-based ATP quantification and Western blotting) to confirm activity .
  • Cross-Testing : Evaluate off-target effects (e.g., acetylcholinesterase inhibition) to rule out non-specific binding .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • ADME Profiling :
    • Use SwissADME to calculate Lipinski parameters (MW <500, H-bond donors <5).
    • Predict BBB permeability via BOILED-Egg model .
    • Simulate metabolic stability with CYP450 isoform docking (AutoDock Vina) .

Q. How do researchers analyze contradictory bioactivity data across studies?

Answer:

  • Root Cause Analysis :
    • Compare experimental conditions (e.g., cell line passage number, serum concentration).
    • Re-evaluate compound purity (HPLC >98%) and stability (e.g., light sensitivity) .
  • Validation : Reproduce assays in triplicate with blinded samples. Use statistical tools (e.g., ANOVA, p <0.05) to assess significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.